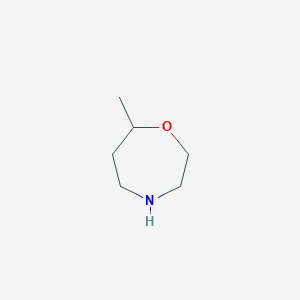

7-Methyl-1,4-oxazepane

Description

Structure

3D Structure

Properties

CAS No. |

1273567-65-9 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

7-methyl-1,4-oxazepane |

InChI |

InChI=1S/C6H13NO/c1-6-2-3-7-4-5-8-6/h6-7H,2-5H2,1H3 |

InChI Key |

OHRBILWMOMYHED-UHFFFAOYSA-N |

SMILES |

CC1CCNCCO1 |

Canonical SMILES |

CC1CCNCCO1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 7 Methyl 1,4 Oxazepane and Its Derivatives

Advanced Approaches to 1,4-Oxazepane (B1358080) Ring Construction

The development of robust synthetic methods for 1,4-oxazepane scaffolds is crucial for the exploration of new chemical space and the discovery of novel therapeutic agents. These methods often need to address challenges in both regioselectivity and stereoselectivity, especially when constructing chiral centers within the oxazepane ring.

Regioselective and Stereoselective Synthesis Techniques

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in the synthesis of complex, biologically active molecules. Several innovative techniques have emerged to address these challenges in the context of 1,4-oxazepane synthesis.

An effective method for the regio- and stereoselective synthesis of chiral polysubstituted 1,4-oxazepanes relies on a 7-endo cyclization process mediated by haloetherification. nih.govacs.org This substrate-controlled approach utilizes readily available allylic amines which undergo diastereoselective bromonium ion formation and subsequent ring opening. thieme-connect.com The stereoselectivity of this reaction is primarily dictated by the conformation of the substrate, as computational studies suggest the bromonium intermediate forms without a transition state. nih.govacs.org

The substitution pattern on the starting material is critical for directing the cyclization to favor the seven-membered oxazepane ring over a six-membered morpholine (B109124) ring. Specifically, placing stabilizing groups like methyl or phenyl on the olefin component of the starting allylic amine promotes the desired 7-endo cyclization. thieme-connect.com This methodology has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes in good yields with moderate to excellent regio- and stereoselectivities. nih.govacs.org

A study by Ding and co-workers in 2021 reported the synthesis of fluorinated oxazepanes from allylamino ethanols using a fluoro benziodoxole as an oxidant and Zn(BF4)2 as a catalytic activator, achieving good yields. beilstein-journals.org

Table 1: Selected Examples of Haloetherification-Mediated 7-Endo Cyclization

| Starting Material (Allylic Amine) | Reagents | Product (1,4-Oxazepane) | Yield (%) | Diastereomeric Ratio (dr) |

| N-(1-phenylallyl)aniline | NBS, CH2Cl2 | 2-bromo-3-phenyl-4-phenyl-1,4-oxazepane | 85 | >95:5 |

| N-(1,3-diphenylallyl)aniline | NBS, CH2Cl2 | 2-bromo-3,5-diphenyl-4-phenyl-1,4-oxazepane | 90 | >95:5 |

| N-(1-phenylbut-2-en-1-yl)aniline | NBS, CH2Cl2 | 2-bromo-7-methyl-3-phenyl-4-phenyl-1,4-oxazepane | 78 | 90:10 |

Note: This table is a representative summary based on the described methodology and is not exhaustive.

A novel, one-pot synthesis of nonaromatic ring-fused 1,4-oxazepines has been developed utilizing a sequential rhodium(II)-catalyzed reaction. ubinkim.com This process involves the reaction of N-sulfonyl-1,2,3-triazoles with glycidols, which generates a rhodium(II)-azavinyl carbene intermediate. ubinkim.comorganic-chemistry.org This is followed by a regioselective intramolecular ring-opening of the epoxide, catalyzed by a Lewis acid such as Mg(OtBu)2. ubinkim.com

The regioselectivity of the epoxide ring-opening is highly dependent on the substituents on the glycidol. ubinkim.com Substituted glycidols (where R2 ≠ H) selectively yield seven-membered oxazepine derivatives, while unsubstituted glycidols (where R2 = H) lead to the formation of six-membered oxazine (B8389632) derivatives. ubinkim.com This method provides a valuable route to non-aryl-fused 1,4-oxazepine (B8637140) units, which are less explored in chemical space. ubinkim.com The reaction proceeds through an initial O-H insertion of the rhodium carbene into the glycidol's hydroxyl group, followed by the Lewis acid-catalyzed intramolecular ring-opening. ubinkim.com

A copper-catalyzed cascade reaction provides an efficient route to 2,4-diaryl-1,4-oxazepan-7-ones. rsc.orgrsc.org This strategy involves an intramolecular nucleophilic addition to an N-sulfonylketenimine intermediate. rsc.orgrsc.org The reaction is believed to proceed through the initial formation of a copper acetylide, which then reacts with a sulfonyl azide (B81097) to generate the ketenimine. rsc.org

This highly reactive ketenimine intermediate is then trapped by a nucleophilic center present within the same molecule, leading to intramolecular ring closure. rsc.org Subsequent hydrolysis of the resulting cyclic sulfonimidate furnishes the desired 2,4-diaryl-1,4-oxazepan-7-one. rsc.org This method is advantageous due to its short reaction times and the use of readily available starting materials and catalysts. rsc.org

One-Pot Synthetic Procedures for Oxazepane Scaffolds

For instance, a one-pot, three-component reaction has been developed for the synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds. nih.govfrontiersin.org This catalyst-free approach involves the reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide, leading to the formation of multiple new bonds and two heterocyclic rings in a single operation with excellent yields. nih.govfrontiersin.org

Another example is the regioselective synthesis of fused oxazepinone scaffolds through a one-pot coupling/Smiles rearrangement/cyclization approach. nih.gov This transition-metal-free process is an efficient way to construct the oxazepinone scaffold and has potential applications in the synthesis of biologically relevant compounds. nih.gov

Targeted Synthesis of 7-Methyl-1,4-oxazepane

While many synthetic methods focus on the broader class of 1,4-oxazepanes, specific strategies have been employed for the synthesis of derivatives such as this compound. Sordaricin (B1205495) analogues containing a 6-methoxy-7-methyl-1,4-oxazepane moiety have been synthesized and evaluated for their antifungal activity. nih.gov The synthesis of these specific derivatives highlights the importance of controlling substitution at the C7 position of the oxazepane ring.

A practical, large-scale synthesis of a peripherally selective noradrenaline reuptake inhibitor featuring a chiral 6,7-trans-disubstituted-1,4-oxazepane scaffold has been developed. acs.org This synthesis starts from a commercially available aldehyde and proceeds through a sequence of reactions including a Morita–Baylis–Hillman reaction, Michael addition, reduction, and diastereomeric salt formation to obtain the desired single stereoisomer of an amino alcohol intermediate. acs.org This intermediate is then carried forward through fully telescoped processes to form the seven-membered ring, efficiently providing the chiral 6,7-trans-disubstituted-1,4-oxazepane. acs.org

The reduction of an amide precursor can also lead to the formation of the 1,4-oxazepane ring. For example, the reduction of (S)-7-methyl-1,4-oxazepan-3-one with NaBH4-I2 in refluxing tetrahydrofuran (B95107) can yield the corresponding (S)-7-methyl-1,4-oxazepane. researchgate.net

Preparation of (R)-7-Methyl-1,4-oxazepane Hydrochloride

The synthesis of specific enantiomers of substituted 1,4-oxazepanes is crucial for developing chiral drugs. One approach to synthesizing the oxazepane ring is through the cyclization of amino alcohol precursors. For instance, (R)-2-aminopentanol derivatives can undergo cyclization with electrophiles like ketones or aldehydes under acidic conditions to form the 1,4-oxazepane skeleton. A specific protocol involves heating a mixture of (R)-2-aminopentanol and tert-butyl glyoxylate (B1226380) in toluene, which yields a Boc-protected oxazepane intermediate. The final hydrochloride salt is typically formed by treating the free base with hydrochloric acid to improve stability and solubility.

Another strategy involves the ring-expansion of smaller heterocycles. For example, appropriately substituted piperidine (B6355638) or morpholine derivatives can be expanded to form the seven-membered oxazepane ring. The synthesis of sugar-derived Current time information in Bangalore, IN.ubinkim.comoxazepanes has also been achieved through the intramolecular cyclization of diols via mesylation. researchgate.netresearchgate.net

Utilization of Specific Precursors and Reagents in Directed Synthesis

The directed synthesis of 1,4-oxazepane derivatives relies on a variety of precursors and reagents to construct the heterocyclic ring and introduce desired functional groups. Amino alcohols are versatile starting materials for forming the oxazepane core. For instance, the synthesis of (S)-(1,4-Oxazepan-2-yl)methanol hydrochloride often utilizes chiral starting materials and catalysts, with the reduction of an oxazepane derivative using sodium borohydride (B1222165) (NaBH4) being a common method.

The table below outlines some common reagents and their roles in the synthesis of 1,4-oxazepane derivatives.

| Reagent/Precursor | Role in Synthesis | Reference |

| (R)-2-Aminopentanol | Chiral precursor for oxazepane ring formation. | |

| tert-Butyl glyoxylate | Carbonyl electrophile for cyclization with amino alcohols. | |

| Sodium borohydride (NaBH4) | Reducing agent for the formation of hydroxyl groups. | evitachem.com |

| Methanesulfonyl chloride | Used for mesylation to facilitate intramolecular cyclization of diols. | researchgate.netresearchgate.net |

| Boc anhydride | Protection of amine groups. | |

| Hydrochloric acid (HCl) | Formation of hydrochloride salts for improved stability and solubility. |

Derivatization Strategies for the 1,4-Oxazepane Moiety

N-Substitution on the Oxazepane Ring

The nitrogen atom of the 1,4-oxazepane ring provides a key handle for derivatization through N-substitution. This modification has been shown to significantly influence the biological activity of the resulting compounds. nih.gov For instance, in the development of sordaricin analogues, various substituents on the nitrogen of the 6-methoxy-7-methyl-1,4-oxazepane moiety were explored. nih.gov The introduction of an N-(2-methylpropenyl) group led to a derivative with potent in vitro antifungal activity. nih.gov The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for the nitrogen atom during synthesis, and its removal allows for subsequent N-functionalization. acs.org

Introduction of Methoxy (B1213986) Substituents at Specific Positions (e.g., 6-Methoxy-7-Methyl-1,4-Oxazepane)

The introduction of methoxy groups at specific positions on the 1,4-oxazepane ring is a strategy employed to modulate the properties of the molecule. The synthesis of 6-methoxy-7-methyl-1,4-oxazepane analogues has been a focus in the development of selective fungal EF-2 inhibitors. researchgate.netnih.gov These analogues replace the sugar moiety of sordaricin with the substituted oxazepane ring. nih.govmolaid.com The synthesis of such compounds involves multi-step sequences, often starting from precursors that allow for the regioselective introduction of the methoxy group. mdpi.com

Formation of Ring-Fused 1,4-Oxazepines and 1,4-Oxazines

The 1,4-oxazepane structure can serve as a building block for the synthesis of more complex, ring-fused heterocyclic systems. Methodologies have been developed for the formation of nonaromatic ring-fused 1,4-oxazepines and 1,4-oxazines. ubinkim.comresearchgate.net One such method involves a sequential rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with glycidols, followed by a regioselective Lewis acid-catalyzed intramolecular ring-opening reaction. ubinkim.com The regioselectivity of the epoxide ring-opening, which determines whether a seven-membered oxazepine or a six-membered oxazine is formed, is largely controlled by the substituents on the glycidol. ubinkim.com Other approaches include base-promoted exo-mode cyclization of alkynyl alcohols. organic-chemistry.org

Incorporation into Complex Molecular Architectures (e.g., Sordaricin Analogues)

The this compound moiety has been successfully incorporated into complex molecular architectures, most notably in the creation of sordaricin analogues. nih.govdavidmoore.org.uk Sordarin is a natural antifungal agent that inhibits fungal protein synthesis. beilstein-journals.orgnih.gov In an effort to develop new antifungal agents with improved properties, researchers have replaced the natural sugar moiety of sordaricin with synthetic fragments, including substituted 1,4-oxazepanes. nih.govdavidmoore.org.uk Specifically, analogues containing a 6-methoxy-7-methyl-1,4-oxazepane unit have been synthesized and evaluated for their antifungal activity. nih.govmolaid.com This strategy of replacing a part of a natural product with a synthetic heterocyclic system demonstrates the utility of the 1,4-oxazepane scaffold in medicinal chemistry.

Advanced Structural and Conformational Analysis of 7 Methyl 1,4 Oxazepane Systems

Spectroscopic Techniques for Elucidiating Oxazepane Structures

Spectroscopic methods are fundamental to determining the constitution, configuration, and preferred conformation of cyclic molecules like 7-Methyl-1,4-oxazepane.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Conformational Studies

High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of 1,4-oxazepane (B1358080) derivatives. rsc.org The spatial flexibility of the seven-membered ring leads to multiple possible conformations, often existing in dynamic equilibrium. semanticscholar.org Analysis of NMR data provides critical insights into the dominant conformational states.

In the case of substituted 1,4-oxazepanes, detailed analysis of 1D and 2D NMR spectra, including ¹H-¹H COSY, ¹H-¹³C HMQC/HSQC, and ¹H-¹³C HMBC, allows for the complete assignment of proton and carbon signals. rsc.org The analysis of vicinal ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) correlations is particularly crucial for determining the relative stereochemistry and conformation. rsc.orgsemanticscholar.org For instance, in a study on chiral 1,4-oxazepane-5-carboxylic acids, the analysis of these parameters indicated that the oxazepane ring predominantly exists in the most energetically favorable chair conformation. rsc.orgsemanticscholar.org The diastereomeric ratio of newly synthesized oxazepanes can also be determined from the crude ¹H NMR spectrum. rsc.org

| NMR Technique | Information Gained for Oxazepane Systems | Typical Application |

| ¹H NMR | Chemical shifts, coupling constants (J-values), signal multiplicity. | Determination of proton environment, diastereomeric ratios. rsc.org |

| ¹³C NMR | Chemical shifts of carbon atoms. | Elucidation of the carbon skeleton. rsc.org |

| ¹H-¹H COSY | Correlation of coupled protons. | Identification of neighboring protons in the ring. rsc.org |

| ¹H-¹³C HMQC/HSQC | Correlation of protons to directly attached carbons. | Assignment of protonated carbons. rsc.org |

| ¹H-¹³C HMBC | Correlation of protons to carbons over 2-3 bonds. | Determination of connectivity between molecular fragments. rsc.org |

| ¹H-¹H NOESY | Correlation of protons that are close in space. | Determination of relative stereochemistry and preferred conformation. rsc.orgsemanticscholar.org |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental data, offering detailed insights into the conformational preferences and reaction mechanisms of 1,4-oxazepane systems.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Landscapes and Energies

Ab initio and Density Functional Theory (DFT) methods are widely used to investigate the conformational landscapes of flexible molecules. nih.govresearchgate.net For heterocyclic systems like 1,2,7-thiadiazepane, a relative of 1,4-oxazepane, DFT calculations at levels such as B3LYP/cc-pVDZ have been used to identify various minimum energy conformers (e.g., twist-chair, twist-boat, boat, chair) and the transition states connecting them. researchgate.net These calculations can predict the relative strain energies of different conformers, identifying the most stable geometries. researchgate.net For example, the twist-chair conformer is often predicted to be the most stable for such seven-membered rings. researchgate.net

The accuracy of these computational methods can be benchmarked against high-level calculations like coupled-cluster theory (e.g., DLPNO-CCSD(T)) to ensure reliability. nih.gov Such studies have shown that methods like MP2 and B3LYP can provide conformational energies with mean errors well below 1 kcal/mol compared to the gold standard. nih.gov This level of accuracy is crucial for understanding the subtle energy differences that govern conformational preferences.

Mechanistic Studies Employing Computational Methods (e.g., Haloetherification Regioselectivity)

Computational methods are invaluable for elucidating the mechanisms of reactions used to synthesize oxazepanes, such as haloetherification. nih.gov In the synthesis of polysubstituted chiral 1,4-oxazepanes via 7-endo cyclization, a combination of computational and experimental studies confirmed that the regioselectivity is influenced by the asymmetry of an intermediate bromonium ion. nih.govresearchgate.net

Computational models suggested that the formation of this bromonium intermediate proceeds without a transition state, meaning the stereoselectivity of the reaction is primarily dictated by the ground-state conformation of the starting amino alcohol substrate. nih.govresearchgate.net This highlights the critical interplay between the substrate's conformational preferences and the reaction's stereochemical outcome.

Prediction and Elucidation of Plausible Reaction Pathways and Transition States

Beyond static conformational analysis, computational chemistry can map entire reaction pathways, including the structures and energies of transition states. sciforum.netsmu.edu For reactions like the SN2 mechanism, DFT calculations can be used to evaluate the potential energy surface, identifying reactants, intermediates, transition states, and products. sciforum.net

In the context of forming heterocyclic rings, computational studies can predict whether a reaction will proceed and with what selectivity. For example, DFT calculations have been used to support proposed hydroalkoxylation mechanisms in the synthesis of 1,4-oxazepines. acs.org Similarly, computational studies on copper-catalyzed cycloadditions to form azoles revealed nonconcerted mechanisms involving metallacycle intermediates that were not intuitively obvious, demonstrating the predictive power of these methods. organic-chemistry.org This approach allows for the detailed analysis of reaction mechanisms, guiding the development of new synthetic strategies. frontiersin.orgnus.edu.sg

Stereochemical Investigations

The stereochemistry of substituted 1,4-oxazepanes is a critical aspect of their chemistry, often determined through a combination of synthesis and analysis. The synthesis of chiral oxazepanes frequently relies on stereoselective reactions, such as the 7-endo cyclization through haloetherification, which can yield products with good to excellent stereoselectivity. nih.govresearchgate.net

Analysis of Chirality and Diastereoselection in Synthetic Routes

The synthesis of chiral this compound derivatives often involves strategies that either start with enantiomerically pure precursors or employ diastereoselective reactions to control the stereochemistry of the newly formed chiral centers. The seven-membered ring's flexibility presents a challenge in achieving high stereoselectivity. rsc.org

One notable approach involves the synthesis of 6,7-trans-disubstituted-1,4-oxazepanes. acs.org In a practical synthesis, a chiral amino alcohol with the desired stereochemistry was obtained with excellent diastereomeric ratio and enantiomeric excess. This was achieved starting from a commercially available aldehyde through a sequence of reactions including a Morita–Baylis–Hillman reaction, Michael addition, and diastereomeric salt formation with (+)-10-camphorsulfonic acid. acs.orgresearchgate.net The resulting single stereoisomer was then used to form the seven-membered ring, yielding the chiral 6,7-trans-disubstituted-1,4-oxazepane efficiently. acs.orgresearchgate.net

In other synthetic strategies, the formation of the oxazepane scaffold can be non-stereoselective, leading to a mixture of diastereomers. For instance, the cleavage of N-phenacyl nitrobenzenesulfonamides from a polymer support using trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) can yield 1,4-oxazepane derivatives as an inseparable mixture of diastereomers. rsc.orgresearchgate.netrsc.org However, subsequent steps, such as catalytic hydrogenation, can improve the separability of these diastereomers, allowing for the isolation and characterization of the major isomers. rsc.orgresearchgate.netrsc.org

The choice of reagents and reaction conditions plays a crucial role in the diastereoselectivity of the cyclization step. For example, the haloetherification of certain substrates to form polysubstituted chiral 1,4-oxazepanes has been shown to proceed with moderate to excellent regio- and stereoselectivities. acs.org Computational studies suggest that the stereoselectivity in these reactions is primarily controlled by the conformation of the substrate, as the bromonium intermediate is formed without a significant transition state. acs.org

The following table summarizes different synthetic approaches and their reported diastereoselectivity in the formation of substituted 1,4-oxazepane rings.

| Starting Material/Method | Key Reaction | Diastereoselectivity | Reference |

| Commercially available aldehyde | Morita–Baylis–Hillman, Michael addition, diastereomeric salt resolution | Excellent dr and ee | acs.orgresearchgate.net |

| Polymer-supported N-phenacyl nitrobenzenesulfonamides | TFA/Et3SiH mediated cleavage and cyclization | Inseparable mixture of diastereomers | rsc.orgresearchgate.netrsc.org |

| Alkenols | Haloetherification (7-endo cyclization) | Moderate to excellent | acs.org |

| Polymer-supported homoserine derivatives | TFA/Et3SiH-mediated cleavage | Non-stereoselective | rsc.org |

Absolute and Relative Stereochemistry Considerations in Oxazepane Formation

Determining the absolute and relative stereochemistry of this compound systems is critical for understanding their structure-activity relationships. The configuration of stereocenters is established either by using chiral starting materials of known configuration or by employing stereoselective reactions and subsequent analytical verification.

In syntheses starting from enantiomerically pure precursors, such as (R)-serine, the configuration of one stereocenter is predetermined. For example, in the synthesis of 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid derivatives from (S)-homoserine, the configuration of the C5 stereocenter was fixed as (S). rsc.orgrsc.org The configuration of the newly formed C2 stereocenter was then determined through detailed analysis of 1H–1H coupling constants and NOE correlations, which indicated a chair-like conformation for the oxazepane ring and allowed for the assignment of the relative stereochemistry. rsc.orgrsc.org

For 6,7-trans-disubstituted-1,4-oxazepanes, the desired single stereoisomer was obtained at an early stage of the synthesis through diastereomeric salt resolution. acs.orgresearchgate.net This ensured the correct absolute and relative stereochemistry in the final product.

In cases where diastereomeric mixtures are formed, separation is a key step. While some mixtures are inseparable by standard chromatography, derivatization or further reactions can facilitate separation. rsc.orgresearchgate.netrsc.org Once separated, the stereochemistry of the individual diastereomers can be determined using various analytical techniques. X-ray crystallography provides unambiguous determination of both relative and absolute stereochemistry. acs.org NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful tool for deducing the relative stereochemistry and conformational preferences of the flexible seven-membered ring. rsc.orgrsc.org

The following table outlines key stereochemical features and the methods used for their determination in different 7-substituted-1,4-oxazepane systems.

| Compound Type | Stereochemical Feature | Method of Determination | Reference |

| 6,7-trans-disubstituted-1,4-oxazepane | Absolute and Relative | Diastereomeric salt resolution with (+)-10-camphorsulfonic acid | acs.orgresearchgate.net |

| 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acid | Relative (C2 vs. C5) | 1H–1H coupling constants and NOE correlations | rsc.orgrsc.org |

| 1,4-Thiazepine intermediates (related to oxazepanes) | Absolute (C7) | X-ray crystallography | acs.org |

| Chiral 1,4-oxazepane-5-carboxylic acids | Two stereocenters | Starting from chiral polymer-supported homoserine | rsc.orgrsc.org |

Mechanistic Insights into Reactions Involving 7 Methyl 1,4 Oxazepane

Elucidation of Reaction Pathways for Oxazepane Ring Formation

The formation of the 1,4-oxazepane (B1358080) ring can be achieved through various synthetic strategies, with intramolecular cyclization being a prominent pathway. One common approach involves the cyclization of an amino alcohol derivative. For instance, the treatment of a diol with methanesulfonyl chloride in pyridine (B92270) can lead to the formation of a nih.govuni-goettingen.deoxazepane ring in a single step. researchgate.net The proposed mechanism suggests that one of the primary hydroxyl groups is first mesylated. This is followed by an in situ nucleophilic attack by the remaining hydroxyl group, resulting in the intramolecular cyclization to form the oxazepane ring. researchgate.net

Another significant pathway is the haloetherification reaction. This method relies on a regio- and stereoselective 7-endo cyclization. nih.gov Computational and experimental studies have provided insight into this mechanism, confirming the role of a chiral bromonium intermediate in directing the regioselectivity of the cyclization. nih.gov The stereoselectivity of this process is primarily dictated by the conformation of the substrate, as the formation of the bromonium intermediate proceeds with no transition state. nih.gov

Theoretical studies using molecular orbital methods (AM1 and Gaussian 94) have also been employed to investigate the formation of the 1,4-oxazepine (B8637140) ring from 1,8-naphthyridine (B1210474) derivatives. nih.govpharm.or.jp These studies calculated the energies of molecules and transition states involved in the reaction pathways, successfully predicting the experimental products. nih.govpharm.or.jp

Role of Chiral Intermediates in Stereoselective and Regioselective Processes

The synthesis of chiral 1,4-oxazepanes often involves the use of chiral starting materials or the formation of chiral intermediates that dictate the stereochemical outcome of the reaction. In the synthesis of a peripherally selective noradrenaline reuptake inhibitor featuring a chiral 6,7-trans-disubstituted-1,4-oxazepane, the desired stereochemistry was established early in the synthesis. acs.orgresearchgate.net This was achieved through a sequence involving a Morita–Baylis–Hillman reaction, Michael addition, and diastereomeric salt formation with (+)-10-camphorsulfonic acid to isolate a single stereoisomer of an amino alcohol intermediate. acs.orgresearchgate.net This chiral intermediate was then carried through a series of telescoped processes to form the seven-membered ring with high diastereomeric and enantiomeric excess. acs.orgresearchgate.net

In the haloetherification route to polysubstituted chiral 1,4-oxazepanes, the formation of a chiral bromonium intermediate is key to the regioselectivity of the 7-endo cyclization. nih.gov The asymmetry of this intermediate directs the intramolecular nucleophilic attack to the desired position, leading to the formation of the oxazepane ring. nih.gov Computational studies have shown that the stereoselectivity is controlled by the substrate's conformation, as the bromonium intermediate is formed without a transition state. nih.gov

The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine also highlights the importance of reaction conditions in controlling stereoselectivity. rsc.orgresearchgate.netrsc.org Cleavage from the resin with trifluoroacetic acid (TFA) and triethylsilane (Et3SiH) yielded a mixture of diastereomeric 1,4-oxazepanes. rsc.orgresearchgate.netrsc.org The separability of these diastereomers was improved after catalytic hydrogenation of a nitro group to the corresponding anilines, allowing for the isolation and characterization of the major isomers. researchgate.netrsc.org

Catalytic Mechanisms in Oxazepane Synthesis (e.g., Rhodium(II)-catalyzed, Copper-catalyzed)

While specific examples of Rhodium(II)- or Copper-catalyzed synthesis of 7-Methyl-1,4-oxazepane are not prevalent in the provided search results, the general principles of metal-catalyzed reactions can be applied. Metal catalysts are often employed to facilitate ring-forming reactions through various mechanisms.

For instance, iron-catalyzed reactions have been used for the selective oxidation of N-methyl amines, which can be a step in the synthesis of more complex heterocyclic structures. acs.org In the context of oxazepane synthesis, a catalyst could potentially activate a substrate to promote intramolecular cyclization.

The Baylis-Hillman reaction, often catalyzed by a tertiary amine like triethylamine, has been utilized as a key step in a method for synthesizing nih.govuni-goettingen.deoxazepin-7-ones. researchgate.net This reaction forms a crucial carbon-carbon bond, and the resulting adduct can then undergo further transformations to yield the oxazepane ring.

Furthermore, the regioselective ring-opening of epoxides, a key reaction in some oxazepane syntheses, can be catalyzed by various metals. acs.org These catalysts can coordinate to the epoxide oxygen, activating it for nucleophilic attack. The nature of the metal and ligands can influence both the rate and regioselectivity of the reaction.

Regioselectivity in Epoxide Ring-Opening Reactions with Glycidols

The ring-opening of unsymmetrical epoxides, such as glycidols, is a critical step in many synthetic pathways leading to substituted 1,4-oxazepanes. The regioselectivity of this reaction is highly dependent on the reaction conditions. universiteitleiden.nl

Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism. The nucleophile, which could be an amine, will preferentially attack the less sterically hindered carbon of the epoxide ring. universiteitleiden.nlscielo.org.mx This is often referred to as the "normal" or "anti-Markovnikov" addition. Quantum chemical analyses have confirmed that under basic conditions, the regioselectivity is governed by steric (Pauli) repulsion, which directs the nucleophile to the less encumbered carbon. universiteitleiden.nl

Conversely, under acidic conditions, the reaction mechanism can have more SN1 character. The epoxide oxygen is protonated, and the positive charge is better stabilized on the more substituted carbon atom. This makes the more substituted carbon more electrophilic, and the nucleophile will preferentially attack at this position. universiteitleiden.nl This is known as the "Markovnikov" addition. The regioselectivity under acidic conditions is controlled by the activation strain, where protonation of the epoxide leads to a predistortion of the substrate that favors attack at the more sterically hindered side. universiteitleiden.nl

In the synthesis of aminocyclitols from D-(−)-quinic acid, the ring-opening of epoxides with sodium azide (B81097) was found to be highly regioselective due to steric effects, with the azide attacking the less hindered position. nih.gov This principle is directly applicable to syntheses of this compound that utilize an epoxide ring-opening strategy.

Applications and Advanced Chemical Utility of 7 Methyl 1,4 Oxazepane As a Synthetic Building Block

Precursor in the Synthesis of Complex Natural Product Analogues (e.g., Sordaricin (B1205495) Derivatives)

The structural motif of 7-methyl-1,4-oxazepane has been effectively employed as a mimic for the sugar moiety in the synthesis of analogues of the natural product sordaricin. Sordaricin is a potent antifungal agent that inhibits fungal protein synthesis by targeting elongation factor 2 (EF-2). nih.gov Researchers have synthesized sordaricin analogues where the complex sugar portion is replaced by a 6-methoxy-7-methyl-1,4-oxazepane moiety. nih.gov

This strategic replacement allows for the exploration of structure-activity relationships (SAR) and the development of novel antifungal agents with potentially improved pharmacological properties. nih.govresearchgate.net In a notable example, an N-(2-methylpropenyl) derivative of the 1,4-oxazepanyl sordaricin analogue demonstrated potent in vitro antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL, even in the presence of 20% horse serum. nih.govresearchgate.net This highlights the potential of this compound as a valuable building block for creating simplified yet highly active analogues of complex natural products.

Table 1: Antifungal Activity of a Sordaricin Analogue Incorporating this compound

| Compound | Target Organism | MIC (µg/mL) | Notes |

| N-(2-methylpropenyl) 1,4-oxazepanyl Sordaricin Analogue | Candida albicans SANK51486 | 0.25 | Activity maintained in the presence of 20% horse serum. nih.govresearchgate.net |

Role in the Development of Inhibitors for Specific Biological Targets (e.g., Fibroblast Activation Protein (FAP) inhibitors, Cbl-b enzyme inhibitors)

The this compound scaffold has been incorporated into the design of inhibitors for specific and challenging biological targets, demonstrating its utility in addressing various diseases.

Fibroblast Activation Protein (FAP) Inhibitors:

FAP is a serine protease that is overexpressed on cancer-associated fibroblasts in the tumor stroma of many epithelial cancers. nih.govnih.gov This selective expression makes it an attractive target for cancer therapy and diagnostic imaging. While direct synthesis of FAP inhibitors containing a this compound core is not explicitly detailed in the provided results, the broader class of 1,4-oxazepane (B1358080) derivatives has been explored for various therapeutic applications. google.com The development of selective FAP inhibitors is a significant challenge due to the high homology with other serine proteases like dipeptidyl peptidase IV (DPPIV). nih.govnih.gov The unique conformational properties of the 1,4-oxazepane ring could potentially be exploited to achieve selectivity.

Cbl-b Enzyme Inhibitors:

Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation, making it a key target for cancer immunotherapy. nih.govnih.gov Inhibition of Cbl-b can enhance the anti-tumor immune response. In the development of novel benzodiazepine-based Cbl-b inhibitors, various heterocyclic replacements for the morpholine (B109124) ring were explored. While the direct incorporation of this compound was not the primary focus of the cited study, the exploration of related seven-membered rings highlights the ongoing search for optimal heterocyclic scaffolds in this area. nih.gov The study did find that modifications to a related morpholine ring, such as the addition of a methyl group, could influence binding affinity to Cbl-b, suggesting that the substitution pattern on such heterocyclic rings is crucial for activity. nih.gov

Development of Novel Heterocyclic Scaffolds for Further Chemical Exploration

The 1,4-oxazepane ring system, including its methylated derivatives, serves as a foundation for the development of novel and diverse heterocyclic scaffolds. The synthesis of 1,4-oxazepane-2,5-diones, for instance, provides a core structure found in several natural products. researchgate.net The inherent challenges in synthesizing these seven-membered rings, due to the conformational preferences of amide bonds and the lability of lactones, have spurred the development of innovative cyclization strategies. researchgate.net

Furthermore, the 1,4-benzoxazepine (B8686809) scaffold, a related structure, is a prominent pharmacophore in numerous pharmaceutical drugs. acs.org Efficient synthetic methods to access these seven-membered heterocyclic systems are of significant interest to medicinal chemists. researchgate.net The development of multicomponent reactions to create diverse 1,4-benzodiazepine (B1214927) scaffolds, which share the seven-membered diazepine (B8756704) ring, underscores the importance of accessing novel chemical space for drug discovery. nih.govnih.gov These synthetic advancements pave the way for further exploration of this compound and related structures as core components of new chemical entities with potential therapeutic applications.

Strategic Intermediate in Advanced Medicinal Chemistry Research

The utility of this compound as a strategic intermediate is evident in its application for creating libraries of compounds for screening against various biological targets. Its structure allows for diversification at the nitrogen atom, enabling the synthesis of a wide range of derivatives with distinct physicochemical properties. This modularity is a key advantage in medicinal chemistry, where the systematic modification of a core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic profiles.

The synthesis of N-substituted 1,4-oxazepanyl sordaricin analogues exemplifies this approach, where different substituents on the oxazepane nitrogen were shown to influence biological activity. nih.gov This demonstrates that this compound is not merely a passive scaffold but an active contributor to the pharmacological profile of the final compound. Its role as a strategic intermediate allows for the fine-tuning of molecular properties to achieve desired therapeutic effects, making it a valuable tool in the arsenal (B13267) of medicinal chemists.

Future Research Directions and Unexplored Avenues for 7 Methyl 1,4 Oxazepane Chemistry

Development of Novel and More Efficient Synthetic Methodologies for Substituted 7-Methyl-1,4-Oxazepanes

The development of efficient and stereoselective synthetic routes to substituted 7-methyl-1,4-oxazepanes is a primary area for future research. Current methodologies often involve multi-step sequences that can be inefficient. Future efforts could focus on catalytic and asymmetric approaches to introduce substituents with high levels of control.

One promising avenue is the use of regio- and stereoselective 7-endo cyclization reactions. For instance, a haloetherification approach has been successfully applied to a range of substrates to produce tetra- and pentasubstituted oxazepanes with good yields and selectivities. acs.org Adapting such methods to precursors bearing a methyl group at the prospective 7-position could provide a direct route to the target scaffold.

Another area of interest is the application of solid-phase synthesis. The preparation of chiral 1,4-oxazepane-5-carboxylic acids has been demonstrated using a polymer-supported homoserine derivative. rsc.org This strategy allows for the systematic variation of substituents and facilitates purification. Applying this methodology to synthesize a library of 7-methyl-1,4-oxazepane derivatives could accelerate the discovery of new bioactive compounds.

Furthermore, enantioselective desymmetrization of prochiral precursors represents a powerful strategy for accessing chiral 1,4-oxazepanes. A metal-free process using a confined chiral phosphoric acid has been developed for the synthesis of chiral 1,4-benzoxazepines from 3-substituted oxetanes. nih.govacs.org Exploring similar strategies for the synthesis of non-annulated, chiral 7-methyl-1,4-oxazepanes could provide access to enantiopure compounds for pharmacological evaluation.

Table 1: Promising Synthetic Strategies for Substituted 7-Methyl-1,4-Oxazepanes

| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Regio- and Stereoselective 7-endo Cyclization | Haloetherification of unsaturated amino alcohols. | Direct formation of the seven-membered ring with control over stereochemistry. | acs.org |

| Solid-Phase Synthesis | Immobilization of precursors on a resin support. | Facilitates purification and allows for combinatorial library synthesis. | rsc.org |

| Enantioselective Desymmetrization | Chiral catalyst-mediated ring-opening of prochiral oxetanes. | Access to enantiomerically pure 7-methyl-1,4-oxazepanes. | nih.govacs.org |

| Metal-Catalyzed Cyclization | Transition metal-catalyzed intramolecular reactions. | High efficiency and functional group tolerance. | researchgate.net |

Exploration of New Derivatization Chemistries and Functionalization Strategies

The functionalization of the this compound ring is crucial for modulating its physicochemical and biological properties. Future research should focus on developing versatile derivatization strategies to introduce a wide range of substituents at various positions of the heterocyclic core.

Nitrogen-centered functionalization is a key area for exploration. The secondary amine in the 1,4-oxazepane (B1358080) ring provides a convenient handle for derivatization. Standard N-alkylation and N-acylation reactions can be employed to introduce a variety of substituents. More advanced strategies could involve transition metal-catalyzed cross-coupling reactions to form C-N bonds with aryl, heteroaryl, or vinyl partners. Additionally, the removal of protecting groups, such as N-benzyl groups, can provide access to the free amine for further functionalization. nih.govacs.org

Carbon-centered functionalization at positions other than the 7-position also warrants investigation. The development of methods for the selective C-H activation of the oxazepane ring would be a significant advance, allowing for the direct introduction of functional groups without the need for pre-functionalized substrates. Alternatively, the synthesis of this compound derivatives bearing reactive functional groups, such as esters or ketones, would provide a platform for a wide range of subsequent transformations. The synthesis of 1,4-oxazepane-5-carboxylic acids demonstrates the feasibility of introducing such functional handles. rsc.org

Advanced Computational Modeling for Comprehensive Structure-Reactivity Relationships

Advanced computational modeling techniques can provide valuable insights into the structure, conformation, and reactivity of this compound and its derivatives. Such studies can guide synthetic efforts and help to rationalize biological activity.

Conformational analysis is of particular importance for seven-membered rings, which can adopt multiple low-energy conformations. nih.gov A combination of NMR spectroscopy, X-ray crystallography, and molecular modeling can be used to determine the preferred conformations of this compound derivatives in solution and in the solid state. nih.gov Understanding the conformational landscape is crucial for designing molecules that can adopt a specific bioactive conformation.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activity. A 3D-QSAR analysis has been successfully applied to a series of 1,4-oxazepane derivatives to understand their affinity for the dopamine (B1211576) D4 receptor. nih.gov Similar studies on this compound derivatives could help to identify the key structural determinants for a desired biological activity and guide the design of more potent and selective compounds.

Furthermore, computational methods can be used to predict the reactivity of the this compound scaffold and to rationalize the outcomes of chemical reactions. For example, computational studies have been used to understand the regioselectivity of haloetherification reactions in the synthesis of substituted oxazepanes. acs.org Applying such methods to the this compound system could aid in the development of new synthetic methodologies.

Table 2: Computational Approaches for this compound Research

| Computational Method | Application | Potential Insights | Reference |

|---|---|---|---|

| Molecular Mechanics / Dynamics | Conformational analysis. | Identification of low-energy conformers and understanding of dynamic behavior. | nih.gov |

| Quantum Mechanics | Calculation of electronic properties and reaction mechanisms. | Prediction of reactivity, spectroscopic properties, and reaction pathways. | acs.org |

| 3D-QSAR | Correlation of 3D structural features with biological activity. | Identification of key pharmacophoric features for a specific biological target. | nih.gov |

| Molecular Docking | Prediction of binding modes to biological targets. | Understanding of ligand-receptor interactions and virtual screening of compound libraries. | acs.org |

Integration of this compound into Complex Polycyclic and Supramolecular Systems

The incorporation of the this compound motif into more complex molecular architectures represents a largely unexplored area with significant potential. The unique three-dimensional shape and chemical properties of this scaffold make it an attractive building block for the construction of novel polycyclic and supramolecular systems.

The synthesis of fused and spirocyclic systems containing the this compound ring could lead to the discovery of new chemical entities with interesting biological activities. A number of synthetic methods have been developed for the construction of aryl-fused 1,4-oxazepines. researchgate.net Adapting these methods to incorporate the this compound core could provide access to a diverse range of polycyclic structures. For instance, intramolecular C-N bond coupling reactions have been used to synthesize azetidine-fused 1,4-benzodiazepines, which can then undergo ring-opening to generate functionalized benzodiazepine (B76468) derivatives. mdpi.com Similar strategies could be envisioned for the synthesis of polycyclic systems containing the this compound ring.

In the realm of supramolecular chemistry, the this compound scaffold could serve as a versatile component for the construction of macrocycles, cages, and other host-guest systems. The nitrogen and oxygen atoms of the oxazepane ring can act as hydrogen bond acceptors, while the nitrogen atom can also be protonated to act as a hydrogen bond donor. These properties, combined with the conformational flexibility of the seven-membered ring, could be exploited to create receptors for specific guest molecules. The synthesis of macrocycles that enforce a particular conformation has been shown to be a useful strategy in the development of receptor antagonists. nih.gov Applying this concept to the this compound system could lead to the development of novel sensors and molecular recognition platforms.

Q & A

Q. What are the optimal synthetic routes for 7-methyl-1,4-oxazepane derivatives, and how can reaction yields be improved?

The synthesis of this compound derivatives often involves cyclization or substitution reactions. For example, oxazepane analogs have been synthesized via automated organic synthesis platforms, achieving yields of 69–70% using protocols like reductive amination or nucleophilic substitution . To improve yields:

- Optimize stoichiometry of reagents (e.g., acyl chlorides or alkyl halides for substitution reactions) .

- Use catalysts such as palladium for cross-coupling reactions in cyclopropane-containing derivatives .

- Monitor reaction progress with inline NMR or LC-MS to identify side products early .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

- 1H/13C NMR : Peaks at δ7.45–7.41 (aromatic protons) and δ3.5–4.0 (oxazepane ring protons) confirm structural integrity .

- HRMS : Validate molecular weight (e.g., this compound hydrochloride has a molecular weight of 177.67 g/mol) and detect impurities .

- IR Spectroscopy : Absorbance bands near 1650 cm⁻¹ indicate C=O or C=N stretches in substituted derivatives .

Q. How can researchers ensure purity and stability of this compound during storage?

- Use lyophilization for hydrochloride salts to prevent hygroscopic degradation .

- Store under inert gas (argon or nitrogen) at –20°C to minimize oxidation .

- Conduct periodic HPLC analyses to monitor degradation products, especially for derivatives with labile substituents (e.g., cyclopropyl groups) .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl or cyclopropyl groups) influence the biological activity of this compound?

- Methyl groups : Enhance metabolic stability by reducing oxidative deamination. For example, 7-methyl derivatives show improved bioavailability compared to non-methylated analogs .

- Cyclopropyl substituents : Increase rigidity, potentially improving binding affinity to targets like dopamine D4 receptors or glycosidase enzymes .

- Methodological approach : Use SAR studies with systematic substitutions (e.g., halogenation, aryl groups) followed by enzymatic assays (e.g., IC50 measurements for kinase inhibition) .

Q. How can contradictory bioactivity data for this compound derivatives be resolved?

Contradictions may arise from:

- Purity issues : Verify compound integrity via HRMS and elemental analysis .

- Assay variability : Replicate experiments across multiple models (e.g., in vitro vs. in vivo antiviral assays) .

- Structural analogs : Compare results with closely related compounds (e.g., 7-cyclopropyl-1,4-oxazepane hydrochloride) to isolate substituent effects .

Q. What computational methods are effective for predicting the reactivity or pharmacokinetics of this compound?

- DFT calculations : Model reaction pathways (e.g., ring-opening or oxidation) to identify kinetic bottlenecks .

- Molecular docking : Predict binding modes with targets like orexin receptors using software such as AutoDock Vina .

- ADMET prediction tools : Use platforms like SwissADME to estimate solubility, LogP, and cytochrome P450 interactions .

Q. How should researchers design experiments to explore the mechanism of action of this compound in neurological disorders?

- In vitro models : Test dopamine receptor binding affinity via radioligand displacement assays (e.g., [³H]spiperone for D4 receptors) .

- In vivo models : Use rodent behavioral assays (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling .

- Omics integration : Perform RNA-seq or proteomics to identify downstream targets (e.g., cAMP pathway modulation) .

Data Management and Analysis

Q. What strategies are recommended for handling large datasets from oxazepane-related studies?

- Raw data archiving : Deposit NMR spectra, chromatograms, and crystallographic data in repositories like PubChem or Zenodo .

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to resolve confounding variables in bioactivity datasets .

- Reproducibility : Document protocols using platforms like protocols.io and share code for computational workflows via GitHub .

Q. How can researchers address heterogenicity in meta-analyses of oxazepane pharmacological studies?

- Use random-effects models to account for variability in experimental conditions (e.g., cell lines, dosages) .

- Apply sensitivity analysis to exclude outlier studies or subgroup by structural features (e.g., substituent type) .

- Follow PRISMA guidelines for systematic reviews to ensure transparency .

Methodological Validation

Q. What quality control measures are essential for validating synthetic and analytical protocols?

- Internal standards : Use deuterated analogs (e.g., D7-7-methyl-1,4-oxazepane) for NMR quantification .

- Cross-lab validation : Collaborate with independent labs to replicate key findings (e.g., antiviral IC50 values) .

- Reference materials : Source certified oxazepane standards from suppliers like Enamine Ltd. for calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.